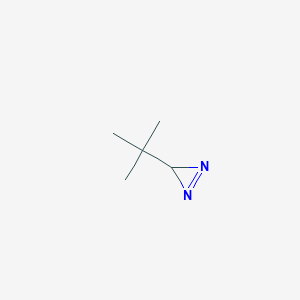
3-tert-Butyl-3H-diazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-3H-diazirene is a chemical compound with the molecular formula C5H10N2 . It has a molecular weight of 98.15 g/mol . The IUPAC name for this compound is 3-tert-butyl-3H-diazirine .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, diazirines in general can be synthesized from various precursors . For example, a new silane coupling agent, (3-tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular structure of this compound consists of a diazirine ring with a tert-butyl group attached . The diazirine ring is a three-membered ring containing two nitrogen atoms and one carbon atom .
Chemical Reactions Analysis
Diazirines, including this compound, can generate carbenes upon photochemical, thermal, or electrical stimulation . These carbenes can undergo rapid insertion into any nearby C–H, O–H, or N–H bond . This property makes diazirines useful in various applications, such as biological target identification and proteomics, to polymer crosslinking and adhesion .
Mechanism of Action
The mechanism of action of diazirines involves the generation of carbenes upon activation, which can then insert into nearby bonds . This process can be influenced by the electronic properties of the diazirine . For example, it has been shown that electron-rich diazirines have greatly enhanced efficacy toward C–H insertion, under both thermal and photochemical activation conditions .
Safety and Hazards
Future Directions
The field of synthetic chemistry, which includes the study and synthesis of diazirines, continues to evolve. Future directions may include improving synthetic efficiencies, making processes more environmentally friendly, and developing new molecules and materials . The ability to manipulate the properties of diazirines through rational design could lead to significant improvements in diazirine-based chemical probes and polymer crosslinkers .
Properties
IUPAC Name |
3-tert-butyl-3H-diazirine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-5(2,3)4-6-7-4/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVHEVPDIOBBLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572784 |
Source


|
| Record name | 3-tert-Butyl-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630-93-9 |
Source


|
| Record name | 3-tert-Butyl-3H-diazirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(3-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B172212.png)



![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)





